1-(2-Bromophenyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(2-Bromophenyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C13H15BrO2 It is characterized by a bromophenyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid typically involves the bromination of phenylcyclohexane followed by carboxylation. One common method includes the following steps:
Bromination: Phenylcyclohexane is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ortho position of the phenyl ring.
Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydroxide to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(2-Bromophenyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)cyclohexane-1-carboxylic acid: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)cyclohexane-1-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
1-(2-Bromophenyl)cyclohexane-1-methanol: Similar structure with a methanol group instead of a carboxylic acid group.
Uniqueness
1-(2-Bromophenyl)cyclohexane-1-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-(2-bromophenyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2/c14-11-7-3-2-6-10(11)13(12(15)16)8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBPBLUXMVBAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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